环己烷-1,2-二胺;草酸盐;铂(2+)

描述

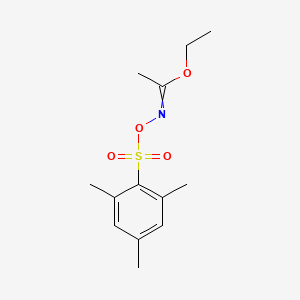

“Cyclohexane-1,2-diamine; oxalate; platinum(2+)” is a compound that has been identified in the ECHA Substance Information database . It is also known as Oxaliplatin, which is primarily used in the treatment of metastatic or recurrent colorectal cancer . It is an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .

Synthesis Analysis

The synthesis of platinum (IV) compounds derived from an oxaliplatin analogue containing the unsaturated cyclic diamine trans -1,2-diamino-4-cyclohexene (DACHEX), in place of the 1,2-diaminocyclohexane, and a range of axial ligands, has been reported . The derivatives with at least one axial chlorido ligand demonstrated solvent-assisted photoreduction .Molecular Structure Analysis

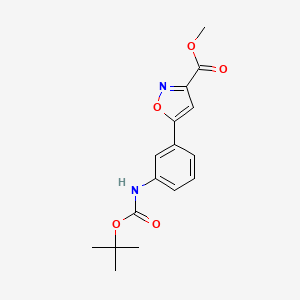

The molecular structure of “Cyclohexane-1,2-diamine; oxalate; platinum(2+)” is based on structures generated from information available in ECHA’s databases . The molecular formula is C8H14N2O4Pt .Chemical Reactions Analysis

The platinum (IV) compounds derived from an oxaliplatin analogue have shown reduction potentials suitable for activation in vivo . The electrochemical redox behavior was investigated by cyclic voltammetry .科学研究应用

Cancer Treatment

“Cyclohexane-1,2-diamine; oxalate; platinum(2+)” is an important anticancer drug for the treatment of many cancers of the gastrointestinal tract . It has become the standard chemotherapy for colorectal cancer in both adjuvant and palliative settings . It is one of the few drugs which can eliminate the neoplastic cells of colorectal cancer .

Breast Cancer Treatment

This compound also plays an influential role in the treatment of breast cancer .

Lung Cancer Treatment

It is used in the treatment of lung cancer .

Bladder Cancer Treatment

It has been found to be effective in the treatment of bladder cancer .

Prostate Cancer Treatment

This compound is used in the treatment of prostate cancer .

Gastric Cancer Treatment

It plays a significant role in the treatment of gastric cancer .

Antibacterial Applications

Trans-cyclohexane-1,2-diamine derivatives (DACHs) have been proven to be very promising antibacterial compounds against P. aeruginosa, Mycobacterium tuberculosis, and S. aureus .

Neurotoxicity Prevention

Calcium and magnesium have been implicated in the mechanism and clinical prevention of oxaliplatin-induced neurotoxicity .

作用机制

Target of Action

The primary target of Cyclohexane-1,2-diamine; Oxalate; Platinum(2+), also known as Oxaliplatin, is DNA . It acts as an alkylating agent that prevents DNA replication and transcription by causing cross-links between DNA bases .

Mode of Action

Oxaliplatin interacts with its target, DNA, by causing intrastrand or interstrand crosslinks . The initial reaction in Oxaliplatin biotransformation involves displacement of the oxalate group by water and chloride, resulting in the formation of reactive species such as monochloro-, dichloro-, and diaquo-DACH platinum .

Biochemical Pathways

Oxaliplatin affects various biochemical pathways. It has been found to interact with microRNAs, small noncoding RNAs that have diverse roles in physiological processes, including cellular proliferation and cell death . For instance, in colorectal cancer, the co-treatment of Oxaliplatin with anti-miR-19a can partially reverse the Oxaliplatin resistance through the upregulation of phosphatase and tensin homolog (PTEN) .

Pharmacokinetics

The pharmacokinetics of Oxaliplatin involve its degradation and clearance from the body. Calcium and magnesium have been found to accelerate Oxaliplatin degradation to Pt(DACH)Cl2 in chloride-containing solutions in vitro .

Result of Action

The molecular and cellular effects of Oxaliplatin’s action include the prevention of DNA replication and transcription, leading to cell death . It has been shown to be effective in eliminating neoplastic cells of colorectal cancer . Resistance to this drug can reduce treatment efficacy .

Action Environment

Environmental factors such as the presence of calcium and magnesium can influence Oxaliplatin’s action, efficacy, and stability . These elements accelerate the in vitro degradation of Oxaliplatin by binding to a monochloro-monooxalato ring-opened anionic intermediate . Their impact on in vivo clearance of oxaliplatin is less than 25% .

安全和危害

According to the classification provided by companies to ECHA in CLP notifications, this substance may damage fertility or the unborn child, may cause genetic defects, causes serious eye irritation, is suspected of causing cancer, may cause an allergic skin reaction, causes skin irritation, may cause respiratory irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

属性

IUPAC Name |

cyclohexane-1,2-diamine;oxalate;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROHGHOFXNOHSO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(=O)(C(=O)[O-])[O-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977462 | |

| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61848-63-3, 61913-68-6 | |

| Record name | cis-1,2-Diaminocyclohexanemalonatoplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061848633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, (1,2-cyclohexanediamine-N,N')(ethanedioato(2-)-O,O')-, (SP-4-3-(cis))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061913686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum(2+) ethanedioate--cyclohexane-1,2-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Cyclohexanediamine(1,2-ethanedionato)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3S,6R,8R,10S)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate](/img/structure/B8057356.png)

![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B8057372.png)

![(S)-2-[(1-{5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophen-2-YL-methanoyl)-amino]-pentanedioic acid](/img/structure/B8057377.png)

![1-Chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate](/img/structure/B8057380.png)

![(2S)-6-[carbamimidoyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B8057388.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B8057411.png)

![Benzenamine, 2,2'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B8057417.png)

![Butanoic acid, 2-[(2,3-dichlorophenyl)methylene]-3-oxo-, methyl ester](/img/structure/B8057438.png)

![9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,3-dihydro-1H-purin-6-one](/img/structure/B8057444.png)